![molecular formula C22H46N2O B13810133 n-[2-(Diethylamino)ethyl]hexadecanamide CAS No. 56252-82-5](/img/structure/B13810133.png)
n-[2-(Diethylamino)ethyl]hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(Diethylamino)ethyl]hexadecanamide: is a chemical compound with the molecular formula C22H46N2O and a molecular weight of 354.61 g/mol . It is also known by its CAS number 56252-82-5 . This compound is characterized by its long carbon chain and the presence of a diethylamino group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(Diethylamino)ethyl]hexadecanamide typically involves the reaction of hexadecanoyl chloride with diethylaminoethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: n-[2-(Diethylamino)ethyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
n-[2-(Diethylamino)ethyl]hexadecanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of n-[2-(Diethylamino)ethyl]hexadecanamide involves its interaction with cell membranes. The diethylamino group can interact with phospholipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
- n-[2-(Diethylamino)ethyl]octadecanamide
- n-[2-(Diethylamino)ethyl]dodecanamide
- n-[2-(Diethylamino)ethyl]tetradecanamide
Comparison: n-[2-(Diethylamino)ethyl]hexadecanamide is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity .
Propriétés
Numéro CAS |
56252-82-5 |
|---|---|
Formule moléculaire |
C22H46N2O |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C22H46N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(5-2)6-3/h4-21H2,1-3H3,(H,23,25) |
Clé InChI |
KCLXSYIZWFJVDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


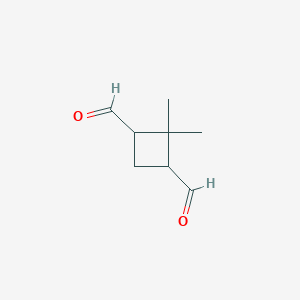
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
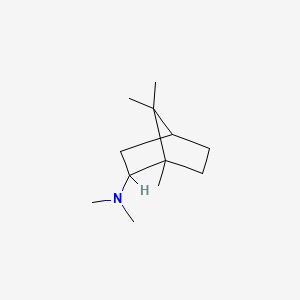
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)

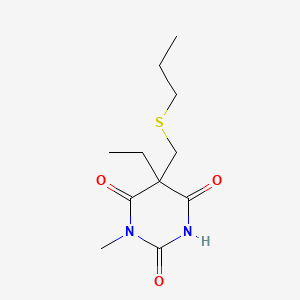
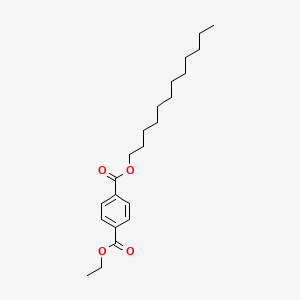
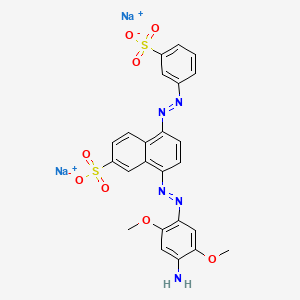

![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
